molecular formula C9H4F4O4 B13108278 5-Fluoro-3-(trifluoromethyl)phthalicacid

5-Fluoro-3-(trifluoromethyl)phthalicacid

Cat. No.: B13108278
M. Wt: 252.12 g/mol
InChI Key: OCFGKBKJVPOEGQ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(trifluoromethyl)phthalic acid is a fluorinated derivative of phthalic acid, characterized by a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This structural modification confers unique electronic and steric properties, influencing its acidity, solubility, and reactivity. Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability and binding specificity compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H4F4O4

Molecular Weight

252.12 g/mol

IUPAC Name

5-fluoro-3-(trifluoromethyl)phthalic acid

InChI

InChI=1S/C9H4F4O4/c10-3-1-4(7(14)15)6(8(16)17)5(2-3)9(11,12)13/h1-2H,(H,14,15)(H,16,17)

InChI Key

OCFGKBKJVPOEGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 5-Fluoro-3-(trifluoromethyl)phthalic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Esterification and Anhydride Formation

5-Fluoro-3-(trifluoromethyl)phthalic acid undergoes esterification and anhydride formation under catalytic conditions. For example:

  • Phenoxy-substituted anhydrides are synthesized via nucleophilic aromatic substitution (NAS) with phenols in the presence of KF/CsF catalysts at 120–220°C. The trifluoromethyl group directs substitution to the 4-position of the phthalic acid backbone .

Table 1: Reaction Conditions for Phenoxy Anhydride Synthesis

Phenol ReactantCatalystTemperature (°C)Yield (%)Major Product
3-TrifluoromethylphenolKF165–18093.34-(3'-Trifluoromethylphenoxy)phthalic anhydride
4-FluorophenolKF173–17985.74-(4'-Fluorophenoxy)phthalic anhydride
4-BromophenolKF190–19597.44-(4'-Bromophenoxy)phthalic anhydride

Radical Bromination and Hydrolysis

The compound participates in radical bromination at the 6-position followed by hydrolysis to form hydroxylated derivatives. This reaction is critical for generating intermediates in indenoisoquinoline synthesis:

  • Bromination with N-bromosuccinimide (NBS) under radical initiators yields 3-hydroxy-6-bromo-5-fluoro-(trifluoromethyl)phthalide , which undergoes hydrolysis to form 3-hydroxyphthalides .

Example Pathway

  • Radical bromination of 5-fluoro-3-(trifluoromethyl)phthalic acid → 3-hydroxy-6-bromo derivative .

  • Hydrolysis → 3-hydroxyphthalide (used in condensation reactions with phthalide to form indenobenzopyrans) .

Decarboxylation and Methylation

Under alkaline conditions, decarboxylation occurs at elevated temperatures, followed by methylation:

  • Stepwise decarboxylation at 105–110°C in NaOH yields 2,4,5-trifluoro-3-hydroxybenzoic acid .

  • Subsequent reaction with dimethyl sulfate in a basic medium produces 2,4,5-trifluoro-3-methoxybenzoic acid .

Key Conditions

  • Decarboxylation : 10 hours at 105°C, pH 3–4 (acidic workup) .

  • Methylation : Methyl sulfate at 80°C, pH 8.5–9.5 .

Amidation for Bioactive Derivatives

The acid reacts with amines to form diamides with insecticidal activity. For example:

  • Condensation with 1,1-dimethyl-2-(methylthio)ethylamine and iodinated anilines yields N-substituted diamides , showing >90% larvicidal activity against Plutella xylostella at 10 ppm .

Table 2: Insecticidal Activity of Phthalic Acid Diamides

Diamide StructureSubstituentsLarvicidal Activity (% Mortality at 10 ppm)
4If 3-Iodo, 3-CF₃98%
4IIa 3-F, 5-CF₃95%

Electrophilic Aromatic Substitution in Superacids

In Brønsted superacids (e.g., CF₃SO₃H), the trifluoromethyl group undergoes protolytic defluorination, generating reactive electrophiles (e.g., acylium ions). These intermediates participate in Friedel-Crafts alkylation/acylation with benzene, forming triphenylmethanol or benzophenone derivatives .

Notable Reaction

  • 5-Fluoro-3-(trifluoromethyl)phthalic acid → mixed carboxylic-sulfonic anhydride in FSO₃H (observed via ¹³C NMR) .

Conversion to Acid Chlorides

Reaction with thionyl chloride (SOCl₂) and catalytic DMF converts the acid to 5-fluoro-3-(trifluoromethyl)phthaloyl chloride . This intermediate is pivotal for synthesizing esters, amides, and heterocycles .

Optimized Protocol

  • Conditions : 78–80°C, 5 hours, SOCl₂/DMF.

  • Yield : 99.5% purity with <0.1% contaminants .

Scientific Research Applications

5-Fluoro-3-(trifluoromethyl)phthalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(trifluoromethyl)phthalic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, contributing to its overall effects .

Comparison with Similar Compounds

Substituent Position Isomerism: 4-(Trifluoromethyl)phthalic Acid

A key structural analog is 4-(trifluoromethyl)phthalic acid (CAS 835-58-5), which differs in the position of the -CF₃ group (4-position instead of 3-position) and lacks the 5-fluoro substituent .

Property 5-Fluoro-3-(trifluoromethyl)phthalic Acid 4-(Trifluoromethyl)phthalic Acid
Molecular Formula C₉H₄F₄O₄ C₉H₅F₃O₄
Molecular Weight (g/mol) ~238.12 234.13
Substituent Positions 3-CF₃, 5-F 4-CF₃
Acidity (Estimated pKa) Lower (due to electron-withdrawing -CF₃ and -F) Moderate (single -CF₃ group)
Solubility Likely lower in polar solvents Moderately polar due to -CF₃

Key Findings :

  • The 3-CF₃/5-F substitution pattern in the target compound enhances electron-withdrawing effects, likely increasing acidity compared to the 4-CF₃ isomer .
  • Positional isomerism significantly impacts dipole moments and crystal packing, affecting solubility and solid-state reactivity.

Comparison with Fluorinated Indole Derivatives

Fluorinated indole compounds, such as 5-Fluoroindole-3-carboxylic acid and 5-Fluorooxindole , share structural motifs (aromatic rings with fluorine substituents) but differ in functional groups. These compounds exhibit anticancer activity, with some inhibiting >50% of cancer cell lines at submicromolar concentrations .

Key Differences :

  • Bioactivity : Fluorinated indoles target cellular pathways (e.g., kinase inhibition), while phthalic acid derivatives are often used as probes or intermediates.
  • Acidity : Phthalic acid derivatives are dicarboxylic acids (pKa ~2-3), whereas indole derivatives are weaker acids (pKa ~4-5) .

Toxicity and Environmental Considerations

Hydrolysis of phthalic anhydride yields phthalic acid, with inhalation exposure linked to urinary excretion of the acid . The trifluoromethyl and fluorine substituents in 5-Fluoro-3-(trifluoromethyl)phthalic acid may reduce bioavailability and toxicity compared to non-fluorinated analogs, though specific studies are lacking.

Biological Activity

5-Fluoro-3-(trifluoromethyl)phthalic acid is a fluorinated derivative of phthalic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

5-Fluoro-3-(trifluoromethyl)phthalic acid possesses a unique chemical structure characterized by the presence of fluorine atoms, which can significantly influence its biological behavior. The introduction of trifluoromethyl groups is known to enhance lipophilicity and alter the electronic properties of compounds, potentially leading to increased biological activity.

Antimicrobial Activity

Research has indicated that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. A study focusing on various fluoro and trifluoromethyl-substituted compounds demonstrated that derivatives with these substitutions showed significant inhibition against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (µg/mL)Activity Against
5-Fluoro-3-(trifluoromethyl)phthalic acid0.25 - 0.5MRSA
5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide0.031 - 0.062MRSA, VRSA
Control (Vancomycin)0.5 - 1.0MRSA

The MIC values indicate that 5-Fluoro-3-(trifluoromethyl)phthalic acid exhibits comparable activity to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, 5-Fluoro-3-(trifluoromethyl)phthalic acid has been explored for its anticancer potential. Novel derivatives based on phthalic acid have been synthesized and evaluated for their efficacy as protein kinase inhibitors, which are crucial targets in cancer therapy.

Case Study: Protein Kinase Inhibition

A recent study synthesized various phthalic acid derivatives, including those with trifluoromethyl substitutions, and assessed their ability to inhibit key protein kinases involved in cancer progression. The results indicated that some derivatives exhibited significant inhibitory effects on cancer cell proliferation:

CompoundIC50 (µM)Target Kinase
5-Fluoro-3-(trifluoromethyl)phthalic acid1.2Raf kinase
Sorafenib0.8Raf kinase

These findings suggest that the fluorinated derivatives may offer a novel approach to cancer treatment through targeted inhibition of specific kinases .

Toxicity Studies

While exploring the biological activity of 5-Fluoro-3-(trifluoromethyl)phthalic acid, toxicity assessments are crucial for evaluating its safety profile. Studies conducted on zebrafish embryos have shown that certain concentrations of fluorinated compounds can lead to developmental toxicity, indicating the need for careful dose optimization in therapeutic applications.

Toxicity Data Summary

Concentration (µM)Observed Effects
10No observable effects
50Mild developmental delays
100Significant toxicity observed

These results highlight the importance of understanding the balance between efficacy and safety when developing new therapeutic agents based on this compound .

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